4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Overview
Description
“4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .
Chemical Reactions Analysis
Pyrimidines are known to exhibit a variety of chemical reactions. For instance, the reaction of compound 4 with hydrazine hydrate can give the 3-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-amine .
Scientific Research Applications
Synthesis and Characterization
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine and its derivatives have been a subject of interest due to their diverse applications in scientific research, primarily in organic chemistry and pharmacology. These compounds are synthesized through various methods, contributing to the development of novel heterocyclic compounds with potential biological activities.
Synthetic Pathways : The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the formation of sulfur-, nitrogen-, and/or oxygen-containing heterocyclic rings, utilizing intermediates like 4-hydrazinylthieno[2,3-d]pyrimidines. These pathways provide a foundation for further chemical modifications and the synthesis of complex polycyclic compounds (Bakhite, Geies, & El-Kashef, 2002).
Chemical Reactions and Derivatives : The chemical reactivity of 4-hydrazinylthieno[2,3-d]pyrimidines allows for the creation of a variety of derivatives, including triazolo and tetrazolothieno[2,3-d]pyrimidines. These derivatives are synthesized through reactions with different reagents, leading to compounds with open-chain or fused ring structures, which are significant for their potential antimicrobial and anti-inflammatory properties (Hamed, Zeid, El-Ganzory, & Abdel aal, 2008).
Biological Activities : Research into thieno[2,3-d]pyrimidine derivatives includes evaluating their antimicrobial and anti-inflammatory activities. Synthesizing new compounds and testing their biological activities is a key aspect of pharmaceutical chemistry, aiming to discover novel drugs with enhanced efficacy and safety profiles (Ahmed, Sayed, Saber, Hassanien, Kamal El‐Dean, & Tolba, 2020).
Antimicrobial and Antitumor Potential : Some synthesized thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial activity, suggesting their potential as leads in the development of new antimicrobial agents. Additionally, certain derivatives have exhibited cytotoxic activities against cancer cell lines, highlighting their potential in cancer research (Abdel-Fattah, Kandeel, Abdel-Hakeem, & Fahmy, 2006).
Structure-Activity Relationship (SAR) : Understanding the SAR of thieno[2,3-d]pyrimidine derivatives is crucial for designing more potent and selective cytotoxic agents. This involves analyzing the relationship between the chemical structure of these compounds and their biological activities, which is essential for the rational design of new drugs (Zhu, Liu, Zhai, Wang, Zhu, Wu, Zhou, Gong, & Zhao, 2012).
Future Directions
The future directions in the research of pyrimidine derivatives include the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDFJSSVGWNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352820 | |
Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
CAS RN |
374611-25-3 | |
Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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